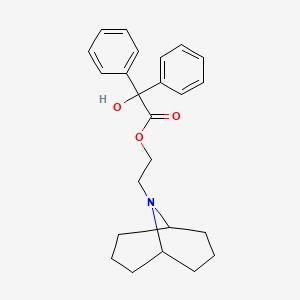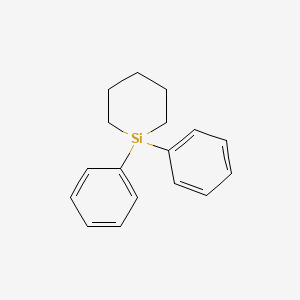
1,1-Diphenylsilacyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenylsilacyclohexane is an organosilicon compound with the molecular formula C17H20Si. It features a six-membered silacyclohexane ring with two phenyl groups attached to the silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diphenylsilacyclohexane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with cyclohexene in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the silane to the double bond of cyclohexene .
Industrial Production Methods
Industrial production would likely employ continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenylsilacyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it to silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclohexane derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,1-Diphenylsilacyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Mécanisme D'action
The mechanism of action of 1,1-Diphenylsilacyclohexane involves its interaction with various molecular targets. In oxidation reactions, the silicon atom undergoes nucleophilic attack by oxidizing agents, leading to the formation of silanol or siloxane derivatives. In reduction reactions, the silicon atom is reduced to form silane derivatives. Substitution reactions involve the replacement of phenyl groups with other functional groups, facilitated by catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diphenylsilacyclopentane: Similar structure but with a five-membered ring.
1,1-Diphenylsilacycloheptane: Similar structure but with a seven-membered ring.
1,1-Diphenylsilacyclooctane: Similar structure but with an eight-membered ring.
Uniqueness
1,1-Diphenylsilacyclohexane is unique due to its six-membered ring structure, which provides a balance between ring strain and stability. This makes it particularly useful in applications where both stability and reactivity are required .
Propriétés
Numéro CAS |
18002-79-4 |
|---|---|
Formule moléculaire |
C17H20Si |
Poids moléculaire |
252.42 g/mol |
Nom IUPAC |
1,1-diphenylsilinane |
InChI |
InChI=1S/C17H20Si/c1-4-10-16(11-5-1)18(14-8-3-9-15-18)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clé InChI |
BXGZDRHWAIMTPD-UHFFFAOYSA-N |
SMILES canonique |
C1CC[Si](CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


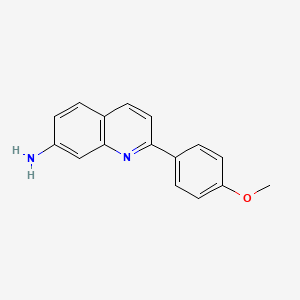

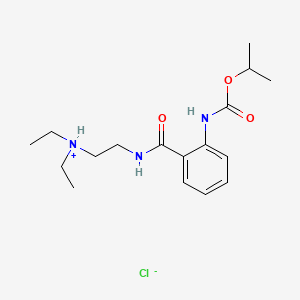
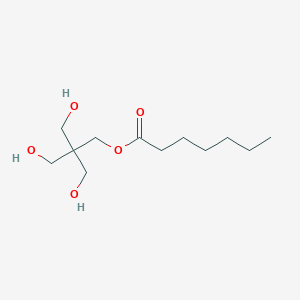
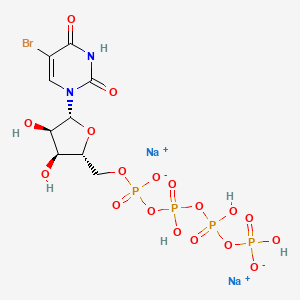
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
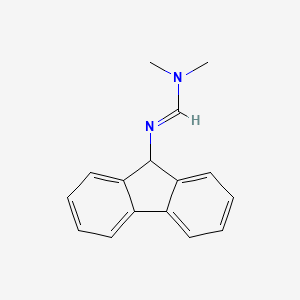
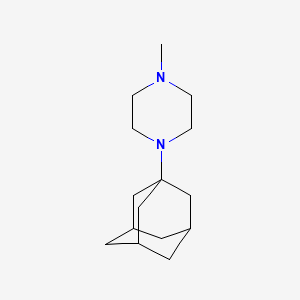
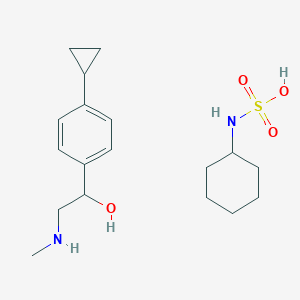
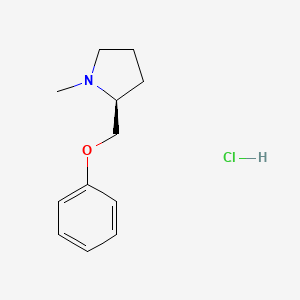
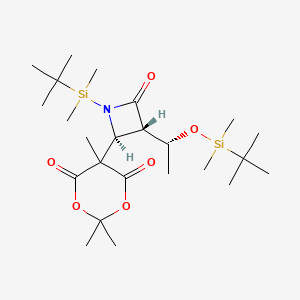
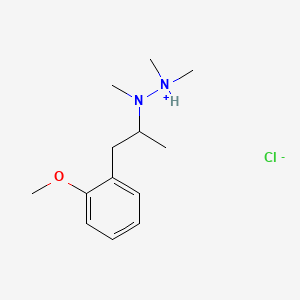
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
